molecular formula C27H24FNO4 B7818539 Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid

Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid

Cat. No.: B7818539
M. Wt: 445.5 g/mol
InChI Key: DPGFVVPTWGNEHH-UHFFFAOYSA-N
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Description

Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group. This compound is widely used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, 4-(4-fluorophenyl)-piperidine-4-carboxylic acid, is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.

Major Products Formed

    Fmoc Deprotection: The major product is the free amine derivative of the compound.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Chemistry

Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is extensively used in peptide synthesis as a building block. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS).

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for developing fluorinated peptides with enhanced biological activity.

Medicine

The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs. Its fluorinated structure imparts unique pharmacokinetic properties, making it a valuable candidate for drug design.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and peptidomimetics. It is also employed in the production of diagnostic agents and biochemical assays.

Mechanism of Action

The mechanism of action of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-fluoro-L-phenylalanine: Similar in structure but with a phenylalanine backbone.

    Fmoc-4-fluoro-L-tyrosine: Contains a tyrosine backbone with a fluorine substitution.

    Fmoc-4-fluoro-L-tryptophan: Features a tryptophan backbone with a fluorine substitution.

Uniqueness

Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is unique due to its piperidine ring structure, which imparts distinct conformational properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in peptide synthesis and drug development.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGFVVPTWGNEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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